Methanol;pentahydrate
Description
Contextualization of Methanol-Water System Research in Chemical Science
The study of methanol-water mixtures is a cornerstone of physical chemistry, driven by their significance in both industrial applications and fundamental scientific inquiry. acs.orgaip.org Methanol (B129727), the simplest alcohol, is a vital industrial solvent and a key player in chemical synthesis. researchgate.net Its complete miscibility with water is a classic example of a non-ideal solution, exhibiting anomalies such as volume contraction and a negative enthalpy of mixing. aip.org These macroscopic properties arise from the complex network of intermolecular interactions at the molecular level, primarily hydrogen bonding. aip.orgaip.org
Research into these systems is crucial for understanding processes ranging from solvation and chemical reactivity to the behavior of biomolecules where alcohol and water interactions are present. researchgate.netarxiv.org The presence of methanol's hydrophobic methyl group alongside its hydrophilic hydroxyl group creates a fascinating interplay of forces, influencing the structure of the surrounding water molecules. arxiv.orgnih.gov Scientists investigate these mixtures to build more accurate models of liquids and to understand how competitive hydrogen bonding dictates the properties of solutions. rsc.orgnih.gov
Significance of Investigating Specific Methanol Hydration Shells and Complexes, including Methanol;pentahydrate
While stable, crystalline methanol hydrates are not typically observed—cryogenic experiments tend to yield amorphous solid solutions—the study of specific, transient methanol-water clusters in the gas phase or in simulations provides profound insight into hydration phenomena. researchgate.netrsc.org These small clusters, such as dimers, trimers, and larger complexes like the pentahydrate, serve as bottom-up models for understanding the bulk liquid. aip.orgrsc.org By examining these well-defined structures, researchers can precisely measure and calculate the effects of hydrogen bonding, including cooperativity, where the formation of one hydrogen bond strengthens its neighbors. acs.orgresearchgate.net
The term "this compound" in a chemical context refers to a molecular cluster consisting of one methanol molecule hydrogen-bonded to five water molecules, with the formula (CH₃OH)(H₂O)₅. Investigating such specific hydration shells is vital for several reasons. First-principle simulations have shown that a single methanol molecule in water is surrounded by a distinct hydration shell of approximately 15-18 water molecules. arxiv.orgnih.govarxiv.org The pentahydrate complex represents a fundamental building block of this shell.
Recent studies using techniques like chirped pulse Fourier-transform microwave spectroscopy have successfully characterized various methanol:water pentamers (clusters of five molecules). rsc.orgrsc.org This research provides high-precision structural data, such as rotational constants and intermolecular distances, which are essential for benchmarking and refining theoretical models that aim to predict the behavior of the bulk mixture. rsc.orgrsc.org Understanding the energetics and geometries of these specific clusters helps to explain why methanol acts as a "structure maker" in dilute aqueous solutions, forming cage-like water structures around its methyl group while its hydroxyl group integrates into the hydrogen-bonding network. nih.gov
Theoretical Frameworks for Understanding Hydrate (B1144303) and Solvate Structures in Aqueous Environments
A variety of sophisticated theoretical and computational methods are employed to probe the intricate structures of hydrates and solvates in aqueous solutions. These frameworks allow scientists to explore systems that are difficult to isolate and measure experimentally.
Molecular Dynamics (MD) Simulations: This is a powerful tool for studying the structure and dynamics of methanol-water mixtures. nih.govnih.gov
Ab Initio Molecular Dynamics (AIMD): This method uses quantum mechanics (specifically, Density Functional Theory or DFT) to calculate the forces between atoms at each step of the simulation. arxiv.orgnih.govarxiv.org AIMD provides a highly accurate description of chemical bonding and hydrogen bond dynamics without relying on pre-parameterized force fields. arxiv.org It has been used to confirm the existence of a distinct hydration shell around methanol and to study proton transport in these mixtures. nih.govarxiv.org
Quantum Mechanical Charge Field (QMCF) MD: This hybrid approach treats the core interactions quantum mechanically while modeling the longer-range forces with a classical force field, offering a balance between accuracy and computational cost. nih.gov It has been used to analyze the structure of water around methanol's hydrophobic and hydrophilic groups. nih.gov
Quantum Chemical Calculations: These methods are used to calculate the properties of small, isolated clusters with very high accuracy. acs.orgnih.gov Techniques like Møller-Plesset perturbation theory (MP2) and DFT are used to determine optimized geometries, binding energies, and vibrational frequencies of clusters like the methanol-water dimer and larger pentameric structures. acs.orgrsc.org These calculations are crucial for interpreting experimental spectra and understanding the nature of hydrogen bonds. acs.orgtandfonline.com
Spectroscopic Methods: Experimental techniques provide data that is essential for validating theoretical models.
Microwave Spectroscopy: Provides highly precise data on the rotational constants of molecules, which are directly related to their geometry and structure. rsc.orgrsc.org It has been instrumental in identifying the specific conformers of methanol:water pentamers. rsc.orgrsc.org
Infrared (IR) Spectroscopy: Probes the vibrational modes of molecules, which are sensitive to the strength and nature of hydrogen bonds. aip.orgacs.org Changes in the OH stretching frequency, for example, provide direct evidence of hydrogen bond formation in methanol-water clusters. acs.org
Advanced Solvation Theories:
Inhomogeneous Solvation Theory (IST): This theoretical framework analyzes the thermodynamics of solvation by considering the solvent as an inhomogeneous fluid around the solute. acs.org Grid Inhomogeneous Solvation Theory (GIST) is a computational implementation of this, allowing for the calculation of localized thermodynamic properties like entropy and energy on a 3D grid around the solute. acs.org
Reference Interaction Site Model (RISM): An integral equation theory used to calculate the structural properties of liquids, such as radial distribution functions, providing insight into the liquid's organization. nih.gov
Data Tables
Table 1: Selected Physical Properties of Methanol and Water
This table provides a reference for the fundamental properties of the individual components of the methanol-water system.
| Property | Methanol (CH₃OH) | Water (H₂O) |
| Molar Mass | 32.04 g/mol | 18.02 g/mol |
| Boiling Point | 64.7 °C | 100.0 °C |
| Melting Point | -97.6 °C | 0.0 °C |
| Density (at 20°C) | 0.792 g/cm³ | 0.998 g/cm³ |
| Dipole Moment | 1.70 D | 1.85 D |
Table 2: Research Findings on a Methanol:Water Pentameric Cluster ((CH₃OH)(H₂O)₄)
The following table presents computational data for a specific pentameric cluster containing one methanol molecule and four water molecules, identified through microwave spectroscopy. The data illustrates the precise structural and electronic properties that can be determined for these complexes. Data sourced from a 2023 study by the Pate group. rsc.org
| Conformer ID | Description | Relative Energy (cm⁻¹) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Dipole Moment µₐ (D) | Dipole Moment µₑ (D) |
| 4w1m-1 | Water is HB donor to Methanol OH | 0 | 1795.7 | 1735.1 | 884.2 | -0.1 | 2.5 |
| 4w1m-2 | Methanol OH is HB donor to Water | 102 | 1801.3 | 1729.1 | 883.3 | 1.9 | -1.1 |
Note: HB refers to Hydrogen Bond. Dipole moments are given for the principal axes a and b.
Structure
2D Structure
Properties
CAS No. |
921771-25-7 |
|---|---|
Molecular Formula |
C2H18O7 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methanol;pentahydrate |
InChI |
InChI=1S/2CH4O.5H2O/c2*1-2;;;;;/h2*2H,1H3;5*1H2 |
InChI Key |
XEJWKZNXULPYDC-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.O.O.O.O.O |
Origin of Product |
United States |
State of the Art Spectroscopic Characterization of Methanol Hydration Phenomena
Vibrational Spectroscopy (Infrared and Raman) of Methanol-Water Complexes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of the molecular interactions within methanol-water solutions. optica.orgnih.govdoi.org By analyzing the vibrational modes of the molecules, researchers can deduce detailed information about the hydrogen-bonding network.
The O-H stretching region of the vibrational spectrum is particularly sensitive to the hydrogen-bonding environment. In methanol-water mixtures, the O-H bands exhibit significant changes as a function of concentration, reflecting the formation of different hydrogen-bonded complexes. arxiv.org Studies have shown that methanol (B129727) can act as both a hydrogen bond donor and acceptor. rsc.orgosu.edu The formation of hydrogen bonds typically leads to a red-shift (a shift to lower frequencies) of the O-H stretching vibration. osu.edu This phenomenon is a key indicator of the strength and nature of the intermolecular connections.
The C-H stretching modes of the methyl group in methanol are also influenced by the surrounding water molecules, albeit more subtly. ustc.edu.cnacs.org A blue-shift (a shift to higher frequencies) of the C-H stretching vibration is often observed upon dilution of methanol in water. ustc.edu.cnmdpi.com This has been attributed to the formation of weak C-H···O hydrogen bonds between the methyl group of methanol and the oxygen atom of water. ustc.edu.cnacs.org The nonlinear dependence of both C-O and C-H stretching frequencies on the methanol mole fraction provides a global picture of the progressive hydration of methanol molecules. ustc.edu.cn
| Vibrational Mode | Observed Shift with Increasing Water Concentration | Interpretation |
| O-H Stretch | Red-shift | Formation and strengthening of O-H···O hydrogen bonds |
| C-H Stretch | Blue-shift | Formation of weak C-H···O hydrogen bonds |
| C-O Stretch | Non-linear shifts | Changes in the overall hydrogen-bonding network and molecular structure |
This table summarizes the general trends observed in the vibrational spectra of methanol-water mixtures.
Infrared and Raman spectroscopy have been employed to identify specific methanol-water clusters. optica.org By analyzing the spectra of jet-cooled, isolated clusters, researchers can obtain detailed information about their structure and vibrational frequencies. For instance, studies have identified trimers of methanol and water (M₂W and MW₂) and have assigned specific vibrational bands to these species. aip.org
While direct spectroscopic observation of a discrete "methanol pentahydrate" in the liquid phase is challenging due to the dynamic nature of the hydrogen bond network, computational studies and analysis of spectral features at specific concentrations provide strong evidence for the existence of well-defined hydration shells. For example, at low methanol concentrations, methanol molecules are thought to be individually hydrated by water molecules, forming cage-like structures. ustc.edu.cn The study of larger protonated methanol-water clusters, such as H⁺(CH₃OH)ₘ(H₂O)ₙ where m+n=21, has shown the formation of three-dimensional cage structures, indicating the compatibility of methanol within a water-based hydrogen-bonded network. aip.org
Elucidation of Hydrogen Bonding Patterns via O-H and C-H Vibrational Modes
Rotational and Microwave Spectroscopy of Gas-Phase Methanol-Water Clusters
Rotational and microwave spectroscopy provide highly precise information about the geometry and structure of molecules in the gas phase. These techniques have been crucial in determining the structures of small methanol-water clusters. rsc.orgresearchgate.netscispace.comresearchgate.net
For the methanol-water dimer, microwave spectroscopy has unambiguously shown that the most stable conformation is one where water acts as the hydrogen bond donor and methanol acts as the acceptor. researchgate.netresearchgate.net This experimental finding has been supported by high-level ab initio calculations. rsc.org The precise rotational constants and dipole moments derived from these studies serve as benchmarks for theoretical models of methanol-water interactions. researchgate.net
Recent studies have extended this work to larger clusters, including ring-like methanol-water pentamers. rsc.org Chirped-pulse Fourier-transform microwave spectroscopy, combined with ab initio calculations, has been used to determine the rotational constants, dipole moments, and relative energies of different conformers of these pentamers. rsc.orgresearchgate.net These studies provide direct structural proof for the formation of specific, well-defined hydrogen-bonded clusters in the gas phase.
| Cluster | Most Stable Conformation | Key Spectroscopic Findings |
| Methanol-Water Dimer | Water is the hydrogen bond donor | Unambiguous structural determination via rotational constants and dipole moments. researchgate.netresearchgate.net |
| Methanol-Water Pentamers | Ring-like structures with interspersed methanol and water | Conformational studies have identified stable geometries and provided insights into hydrogen bonding cooperativity. rsc.org |
This table highlights key findings from rotational and microwave spectroscopy on gas-phase methanol-water clusters.
X-ray and Neutron Diffraction Analysis of Methanol-Water Structures at Varying Conditions
Studies on methanol-water mixtures across a wide range of concentrations and temperatures have revealed a complex structural landscape. researchgate.net Neutron diffraction experiments, often combined with molecular dynamics simulations, have shown that the structure of the mixture is highly dependent on composition. mdpi.com At low methanol concentrations, methanol molecules are effectively dissolved in the water network. As the methanol concentration increases, there is evidence for incomplete mixing at the molecular level, with the formation of methanol clusters and chains bridged by water molecules. aps.org
X-ray absorption spectroscopy has also been used to investigate the local structure around the methyl group of methanol. These studies have identified three distinct concentration regions with different local structures, providing further evidence for the complex evolution of the solution structure with changing composition. ustc.edu.cn At temperatures characteristic of icy planetary bodies, powder X-ray diffraction has revealed complex phase behavior in vapor deposits of methanol and water, including the formation of clathrate hydrate (B1144303) structures where methanol is incorporated as a guest molecule. pnas.orgnih.govpnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Methanol Hydrate Structures and Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. pnas.orgnih.govpnas.orgmdpi.comresearchgate.net It is particularly sensitive to the local chemical environment of atomic nuclei.
In the context of methanol hydration, NMR has been used to study the formation of clathrate hydrates, which are ice-like structures that can trap guest molecules. pnas.orgnih.govpnas.org Experiments have shown that methanol can be incorporated into the hydrate lattice along with other molecules. pnas.orgnih.govpnas.org The amount of incorporated methanol depends on the preparation method. pnas.orgnih.govpnas.org For example, at low temperatures, single-crystal X-ray diffraction has shown that methanol molecules can be hydrogen-bonded within the small cages of a tetrahydrofuran (B95107) hydrate structure. pnas.orgnih.govpnas.org
Crystallographic Analysis and Phase Behavior of Methanol Water Solid Phases and Hydrate Systems
Crystal Structure Determination of Methanol-Containing Solvates and Related Hydrates
The determination of the crystal structure of methanol-containing solvates and hydrates, including methanol (B129727) pentahydrate, has been a subject of intricate research, often requiring a combination of advanced analytical techniques. Traditional single-crystal X-ray diffraction, while a powerful tool, has faced challenges in obtaining suitable single crystals for some of these compounds. rsc.orgresearchgate.net This has led to the innovative use of NMR crystallography in conjunction with crystal structure prediction (CSP) calculations to elucidate the structures of elusive solvates. rsc.orgresearchgate.net
One notable study successfully determined the crystal structure of a catechin (B1668976) methanol hemisolvate–monohydrate, a complex containing one molecule of water and 0.5 molecules of methanol per catechin molecule. rsc.org This was achieved by simulating NMR data for CSP-generated crystal structures of a similar, simpler system to infer the likely molecular conformation in the more complex one. rsc.org
In the context of clathrate hydrates, X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in revealing the incorporation of methanol into the hydrate (B1144303) lattice. nih.govpnas.org For instance, single-crystal XRD has shown that at low temperatures, methanol molecules can be hydrogen-bonded within the small cages of tetrahydrofuran (B95107) (THF) cubic structure II hydrate, occupying approximately 4.4% of these cages. nih.govpnas.orgpnas.org The methanol's hydroxyl group integrates into the hydrogen-bonded water framework, allowing the methyl group to reside near the center of the cage. pnas.org This hydrogen bonding is a key factor that enables the relatively large methanol molecule to fit within the small cages of the clathrate structure. pnas.org
Furthermore, powder XRD has been used to study the complex phase behavior of vapor-deposited mixtures of methanol, water, and guest molecules like methane (B114726) or xenon upon annealing. nih.govpnas.org These experiments have confirmed the presence of cubic structure I hydrate and have suggested the existence of a unique hydrate phase. nih.govpnas.org
The following table summarizes key crystallographic data for selected methanol-containing solvates and hydrates:
| Compound/System | Technique(s) | Key Findings |
| Catechin methanol hemisolvate–monohydrate | NMR crystallography, CSP | Contains one water molecule and 0.5 methanol molecules per catechin molecule. rsc.org |
| Tetrahydrofuran (THF) + methanol clathrate hydrate (sII) | Single-crystal XRD | Methanol occupies 4.4% of the small cages through hydrogen bonding. pnas.org |
| Methanol-water-methane/xenon codeposits | Powder XRD, NMR | Confirmed presence of structure I hydrate and indicated a unique hydrate phase. nih.govpnas.org |
| Nicosulfuron (B1678754) methanol solvate (NS-MeOH) | Single crystal X-ray diffraction | Crystallizes in a triclinic system; asymmetric unit contains one nicosulfuron molecule and one methanol molecule. mdpi.com |
| Dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II) | X-ray diffraction | Copper atom is five-coordinated with a tetragonal–pyramidal geometry. iucr.org |
| Tri-3-pyridylmethanol monohydrate | X-ray crystallographic analysis | Water molecule forms hydrogen bonds with three adjacent tri-3-pyridylmethanol molecules. nii.ac.jp |
Investigations into High-Pressure and Low-Temperature Phase Transitions in Methanol-Water Systems
The phase behavior of methanol-water mixtures under high pressure and low temperature is critical for understanding phenomena in planetary science, such as the potential for subsurface oceans on icy moons like Titan and Enceladus. lafayette.eduresearchgate.netcore.ac.uk Research in this area involves subjecting these mixtures to a range of pressures and temperatures to map out their phase diagrams.
Studies have measured the liquidus points for methanol-water solutions at pressures up to 400 MPa. lafayette.edu For water-rich solutions, the liquidus trends generally follow that of pure water, while for methanol-rich solutions, they align more with the trend of pure methanol. lafayette.edu At atmospheric pressure, the methanol-water phase diagram shows that as a mixture is cooled, ice crystals precipitate until a peritectic point is reached around 171 K and a methanol concentration of 69%. lafayette.edu The system completely solidifies below the eutectic temperature of approximately 157 K, with a eutectic concentration of about 88% methanol. lafayette.edu
High-pressure investigations have revealed a complex phase diagram for pure methanol itself, with several solid phases identified. aip.org At ambient pressure, methanol exists as a high-temperature, orientationally disordered β-phase between 155 K and 169 K, which transforms into an ordered α-phase at lower temperatures. aip.org Both of these phases are known to persist up to about 1.6 GPa. aip.org At higher pressures, a γ-phase has been identified, which is stable at room temperature between 4 and 6 GPa. aip.orgrsc.org Dielectric spectroscopy measurements have uncovered a previously unknown high-pressure, low-temperature phase stable above 1.2 GPa and below 270 K. aip.org
In the context of methanol-water mixtures, high-pressure experiments have shown that methanol can be a more effective antifreeze than previously thought. researchgate.netcore.ac.uk For instance, in the Ice-III regime of water (between approximately 200 and 350 MPa), long-lived metastable states have been observed in a 4.9 wt. % methanol solution. core.ac.uk
The following table presents data on the phase transitions of methanol-water systems under various conditions:
| System | Pressure Range | Temperature Range | Key Observations |
| Methanol-Water | Atmospheric | Down to 150 K | Peritectic point at ~171 K (69% methanol); Eutectic point at ~157 K (88% methanol). lafayette.edu |
| Methanol-Water | 5 to 400 MPa | Variable | Liquidus trends follow pure water for water-rich solutions and pure methanol for methanol-rich solutions. lafayette.edu |
| Pure Methanol | Up to 6.0 GPa | 100 K to 360 K | Multiple solid phases (α, β, γ) and a new high-pressure, low-temperature phase were identified. aip.org |
| 4.9 wt. % Methanol-Water | 200 to 350 MPa | ~243 K | Observation of multiple metastable states in the Ice-III regime. core.ac.uk |
Thermodynamics and Kinetics of Clathrate Hydrate Formation in the Presence of Methanol
Methanol's interaction with clathrate hydrates is multifaceted, acting as both a thermodynamic inhibitor and, under certain conditions, a kinetic promoter. onepetro.org This dual role is of significant interest in industrial applications, such as preventing hydrate blockages in oil and gas pipelines, and in understanding natural gas hydrate deposits. nih.govpnas.orgescholarship.org
Methanol's Role as a Thermodynamic Modifier and Kinetic Influence on Hydrate Systems
Thermodynamically, methanol is a well-established inhibitor of hydrate formation. researchgate.netscispace.commdpi.com By forming strong hydrogen bonds with water molecules, methanol lowers the chemical potential of the aqueous phase, thereby shifting the hydrate equilibrium curve to lower temperatures and higher pressures. scispace.comnih.gov This effect is leveraged in the oil and gas industry to prevent hydrate plugs. onepetro.org The inhibitory effect of methanol can be enhanced when used in conjunction with salts, demonstrating a synergistic effect where the combined mixture provides a greater shift in the hydrate dissociation temperature than either component alone. researchgate.net
Kinetically, the influence of methanol is more complex and concentration-dependent. onepetro.orgresearchgate.net At high concentrations (typically above 10 wt%), methanol effectively inhibits hydrate formation. researchgate.net However, at low concentrations (around 1 to 5 wt%), methanol has been observed to enhance the rate of hydrate formation. onepetro.orgdntb.gov.ua This promotional effect is characterized by a faster rate of gas uptake and a more significant temperature spike upon hydrate nucleation. onepetro.org Molecular dynamics simulations suggest that this dual behavior is temperature-dependent; above 250 K, methanol slows nucleation, while below 250 K, it promotes clathrate formation. acs.org The promotional effect at low temperatures may be due to methanol encouraging water molecules to occupy the space between guest molecules and potentially increasing water mobility. acs.org
The following table summarizes the dual role of methanol in hydrate systems:
| Methanol Concentration | Effect on Hydrate Formation | Mechanism |
| High (>10 wt%) | Thermodynamic Inhibition | Lowers the chemical potential of the aqueous phase through hydrogen bonding with water. scispace.comnih.gov |
| Low (1-5 wt%) | Kinetic Promotion | Enhances the rate of hydrate formation, possibly by organizing water molecules and increasing their mobility at low temperatures. onepetro.orgacs.org |
Mechanism of Methanol Incorporation into Hydrate Lattices
Contrary to the long-held belief that methanol, due to its size, could not be incorporated into clathrate hydrate cages, recent studies have provided direct evidence for its inclusion. nih.govpnas.orgpnas.org This incorporation is not as a primary guest molecule but rather as a "helper" guest that can occupy the small cages of the hydrate structure. pnas.org
The key to methanol's incorporation is the ability of its hydroxyl (-OH) group to form hydrogen bonds with the water molecules of the hydrate lattice. pnas.orgnih.gov This hydrogen bonding allows the methanol molecule to be drawn into the cage, with the methyl (-CH3) group oriented towards the center. pnas.orgnih.gov This integration into the hydrogen-bonding network effectively circumvents the size limitation that would otherwise prevent its entry based on van der Waals radii alone. pnas.org
Molecular dynamics simulations and experimental data have shown that methanol can be incorporated into both structure I (sI) and structure II (sII) hydrates. nih.govpnas.orgpnas.org In sII hydrates formed with THF, single-crystal XRD revealed that methanol occupies 4.4% of the small 5¹² cages. pnas.org The amount of incorporated methanol can depend on the preparation method. nih.govpnas.org The incorporation of methanol introduces defects, such as Bjerrum L-defects, into the hydrate lattice due to the different hydrogen bonding coordination of the methanol's hydroxyl group compared to a water molecule. pnas.orgnih.gov
At low concentrations, the beneficial effect of the methyl group in facilitating the incorporation of guest molecules like methane or even replacing them can outweigh the detrimental effect of the lattice defects, leading to a promotion of nucleation. nih.govunife.it However, as the methanol concentration increases, the accumulation of these defects increases the energy of the growing hydrate nucleus, leading to the observed inhibition of hydrate growth. nih.govunife.it
Environmental and Astrophysical Relevance of Methanol Hydration
Formation and Stability of Methanol (B129727) Ices in Interstellar and Planetary Analogues
The presence of methanol ice on cold dust grains in interstellar clouds and protoplanetary disks is a cornerstone of modern astrochemistry. It is considered a precursor for more complex organic molecules (COMs) that are the building blocks of life. frontiersin.orgfrontiersin.orgastronomie.nl The detection of gaseous methanol in protoplanetary disks is a significant finding, as it is believed to form exclusively in the ice phase on grain surfaces, implying it was vaporized from these icy grains. scitechdaily.comeso.org
Research indicates that the primary pathway for methanol formation in these environments is the successive hydrogenation of carbon monoxide (CO) on the surface of icy dust grains at extremely low temperatures, typically between 10 and 20 K. frontiersin.orgaanda.orguniversiteitleiden.nl This solid-state mechanism leads to the creation of amorphous methanol ice. open.ac.uk Laboratory experiments simulating these conditions have been crucial in understanding this process. aanda.orguniversiteitleiden.nl An alternative, though less significant, pathway involves the insertion of an excited oxygen atom into methane (B114726). frontiersin.orgarxiv.org
Solid methanol can exist in several forms depending on the temperature. open.ac.uk At the lowest temperatures, it forms as an amorphous solid. Upon warming, it can transition to a crystalline state, with a transition temperature experimentally determined at approximately 103 K. open.ac.uk There are two known stable crystalline structures, the α and β phases, with a transition between them occurring at about 160 K. open.ac.uk The specific phase of the ice influences its chemical properties and reactivity.
While often considered a hydrate (B1144303) inhibitor in industrial applications, methanol's role in the context of clathrate hydrates—ice-like structures where water molecules form cages around guest molecules—is complex and temperature-dependent. cdnsciencepub.comnih.gov At temperatures above 250 K, methanol indeed inhibits the formation of methane clathrate hydrates. njit.edu However, at very low temperatures (below 250 K), it can surprisingly promote their formation. njit.edu Molecular dynamics simulations and experimental data show that methanol can be incorporated as a guest molecule into the small cages of clathrate hydrates, a previously unverified role. pnas.org This catalytic effect at low temperatures has significant implications for the formation of gas hydrates on icy planetary bodies and comets. nih.gov
Table 1: Observed Methanol Ice Properties in Astrophysical Analogues
| Property | Observation/Finding | Significance | Source |
|---|---|---|---|
| Formation Pathway | Successive hydrogenation of solid CO on cold grains. | Primary mechanism for methanol production in the interstellar medium. | aanda.org |
| Formation Temperature | Most effective at ~10–20 K. | Indicates formation in the coldest regions of molecular clouds. | aanda.orguniversiteitleiden.nl |
| Ice Phases | Exists in amorphous, α-crystalline, and β-crystalline forms. | The phase affects the ice's physical and chemical properties. | open.ac.uk |
| Amorphous-Crystalline Transition | Experimentally determined at ~103 K. | Defines the thermal history required for structural changes in the ice. | open.ac.uk |
| Detection in Protoplanetary Disks | Observed in gaseous form (e.g., around TW Hydrae). | Implies sublimation from icy grains, a key step in incorporating organics into nascent planets. | scitechdaily.comeso.org |
Table 2: Methanol's Dual Role in Methane Hydrate Formation
| Temperature Range | Effect on Methane Hydrate Nucleation | Mechanism | Source |
|---|---|---|---|
| Above 250 K | Inhibits / Slows formation | Acts as an antifreeze, competing with water to interact with methane. | njit.edu |
| Below 250 K | Promotes / Enhances formation | Encourages water to occupy space between methane molecules and may increase water mobility. | njit.edu |
Role of Methanol-Water Interactions in Cryobiological Research and Low-Temperature Systems
The strong antifreeze properties of methanol-water mixtures are fundamental to their application in cryobiology and other low-temperature systems. The presence of methanol significantly depresses the freezing point of water. usra.edulafayette.edu This characteristic is not only crucial for industrial applications like low-temperature chillers and heat pipes (B44673) but is also highly relevant to astrophysics and planetary science. star-ref.co.ukcryospain.com For example, the eutectic point of the methanol-water system, where the mixture completely solidifies, occurs at a very low temperature of about 150 K (-123°C) at atmospheric pressure. usra.edu This has led to speculation that liquid aqueous oceans containing methanol or other antifreezes could exist beneath the icy shells of planetary bodies like Titan. pnas.orgusra.edu
In the field of cryobiology, methanol is utilized as a penetrating cryoprotectant, a substance that can enter cells and protect them from damage during freezing. This damage can be caused by the formation of intracellular ice crystals or the high solute concentrations that result from extracellular ice formation. nih.govnih.gov Methanol's effectiveness has been demonstrated in the cryopreservation of various biological samples, most notably the sperm of several fish species. nih.govresearchgate.net
Studies on zebrafish (Danio rerio) sperm have compared the efficacy of different methanol concentrations for cryopreservation. Research shows that post-thaw motility is significantly influenced by the concentration of methanol used. For instance, a 5% methanol concentration yielded significantly higher post-thaw motility compared to lower or higher concentrations like 2% or 10%. nih.gov This highlights the critical need to optimize cryoprotectant concentration for each cell type. Beyond cryopreservation, methanol is also explored as a chemical fixative for tissue samples intended for metabolomics analysis, presenting a potential low-cost alternative to flash-freezing, which requires specialized equipment. nih.gov Research indicates that tissue fixation in 80% methanol at room temperature can yield metabolic data comparable to that from flash-frozen specimens. nih.gov
Table 3: Effects of Methanol Concentration on Zebrafish Sperm Cryopreservation
| Methanol Concentration | Post-Thaw Sperm Motility (%) | Key Finding | Source |
|---|---|---|---|
| 0% | 0% ± 0% | No protection without cryoprotectant. | nih.gov |
| 2% | 3% ± 2% | Minimal protection. | nih.gov |
| 5% | 14% ± 4% | Significantly higher motility compared to 0%, 2%, and 10% groups. | nih.gov |
| 8% | 8% ± 2% | Effective, but not significantly different from 5% in the study. | nih.gov |
| 10% | 1% ± 1% | Reduced motility, indicating potential toxicity at higher concentrations. | nih.gov |
Emerging Research Directions and Advanced Methodologies for Methanol Hydration Studies
Interdisciplinary Approaches to Understand Complex Methanol-Water Interactions
The intricate nature of methanol-water mixtures, characterized by a delicate balance of hydrogen bonding and hydrophobic interactions, necessitates a multi-faceted research approach. The non-ideal thermodynamic behavior of these solutions, such as volume contraction and negative excess enthalpy upon mixing, is a direct consequence of these complex intermolecular forces. tandfonline.combohrium.com To gain a comprehensive understanding, researchers are increasingly adopting interdisciplinary strategies that combine experimental techniques with advanced computational modeling.
Molecular dynamics (MD) simulations have become a cornerstone in studying these mixtures, providing insights into their structural and dynamic properties at the molecular level. bohrium.comnih.gov These simulations can model the behavior of methanol (B129727) and water molecules under various conditions, such as different molar ratios and the presence of external electric fields, revealing structural changes in the hydrogen-bond network. nih.gov For instance, MD studies have shown that in aqueous methanol, water can form a "Swiss-cheese" like distribution, while methanol is more homogeneously distributed. bohrium.com Furthermore, simulations have been instrumental in confirming experimental observations like volume contraction upon mixing. tandfonline.com
Complementing computational approaches, experimental techniques provide crucial validation and data. Neutron diffraction experiments, for example, have been used to probe the structure of methanol-water mixtures over a wide range of compositions and pressures, offering detailed information about the atomic-level arrangement. mdpi.comresearchgate.net The combination of neutron diffraction with computer simulations allows for a more robust interpretation of the experimental data, revealing details about partial segregation into water-rich and alcohol-rich domains. researchgate.net This partial segregation is thought to be driven by the clustering of water molecules. researchgate.net
Theoretical frameworks, such as the Kirkwood-Buff theory, are also being applied to decompose excess chemical potentials into contributions from various intermolecular effective interactions, shedding light on the drivers of phenomena like cononsolvency. rsc.org This synergy between theoretical chemistry, physics, and experimental chemistry is paving the way for a more holistic understanding of the subtle interplay of forces governing methanol hydration. rsc.org
Development of Advanced Spectroscopic and Diffraction Techniques for In Situ Hydration Studies
The ability to observe methanol hydration as it happens (in situ) is critical for understanding dynamic processes. Recent advancements in spectroscopic and diffraction techniques are providing unprecedented real-time views of these interactions under various conditions.
Spectroscopic Techniques:
Vibrational spectroscopy methods, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are particularly powerful for probing the hydrogen-bonding environment. Raman spectroscopy has been used to analyze methanol-water mixtures across all compositions, quantifying the strength of intermolecular interactions. acs.orgmatec-conferences.org Similarly, FTIR spectroscopy, especially when combined with techniques like horizontal attenuated total reflectance (HATR-FTIR), allows for the accurate identification and quantification of methanol in aqueous solutions by targeting the strong C-O stretching vibration. nih.gov Near-infrared (NIR) spectroscopy has also been employed to study the adsorption of methanol on surfaces like silica (B1680970) gel, tracking the formation of hydrogen bonds with surface silanol (B1196071) groups over time. unit.no
Diffraction Techniques:
In situ X-ray and neutron diffraction studies are invaluable for characterizing structural changes during hydration processes. mdpi.com For example, in situ variable-temperature single-crystal X-ray diffraction has been used to study the dehydration and rehydration processes in metal-organic frameworks, providing direct evidence of structural transformations. rsc.org High-energy synchrotron X-ray and neutron diffraction have been applied to methanol-water mixtures at low temperatures, providing complete sets of scattering data that serve as benchmarks for theoretical and simulation studies. researchgate.net These techniques have revealed that the average number of hydrogen bonds generally increases as the mixtures are cooled. researchgate.net Furthermore, in situ X-ray diffraction has been instrumental in studying catalytic processes, such as the hydrogenation of CO2 to methanol, by identifying the crystalline phases of the catalyst under reaction conditions. mdpi.commdpi.com
The following table summarizes some of the advanced in situ techniques and their applications in methanol hydration studies.
| Technique | Application in Methanol Hydration Studies | Key Findings |
| Raman Spectroscopy | Analysis of intermolecular interactions in methanol-water mixtures across the full composition range. acs.orgmatec-conferences.org | Quantifies the strength of hydrogen bonding and provides a specific vibrational fingerprint for methanol. acs.orgmatec-conferences.org |
| FTIR Spectroscopy (HATR-FTIR) | Identification and quantification of methanol in aqueous solutions. nih.gov | Utilizes the strong C-O stretching vibration for accurate measurement. nih.gov |
| Near-Infrared (NIR) Spectroscopy | Study of methanol adsorption on surfaces. unit.no | Monitors the formation of hydrogen bonds between methanol and surface groups in real-time. unit.no |
| In Situ X-ray Diffraction (XRD) | Characterization of crystalline phase evolution during reactions and temperature changes. mdpi.comrsc.orgmdpi.com | Provides insights into the structural dynamics of catalysts and porous materials during hydration/dehydration. rsc.orgmdpi.com |
| In Situ Neutron Diffraction | Determination of the temperature-dependent structure of methanol-water mixtures. researchgate.net | Reveals changes in hydrogen bonding and molecular arrangement upon cooling. researchgate.net |
Integration of Machine Learning and AI in Predicting Methanol Hydrate (B1144303) Behavior
The prediction of methanol hydrate formation is crucial, particularly in the oil and gas industry, where methanol is widely used as an inhibitor to prevent the blockage of pipelines by gas hydrates. The complex interplay of variables such as temperature, pressure, gas composition, and water content makes traditional predictive models computationally expensive and sometimes inaccurate. dntb.gov.uamdpi.com The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful and efficient alternative for predicting methanol hydrate behavior.
Researchers are developing and employing various ML models, including artificial neural networks (ANNs), random forests (RF), extreme gradient boosting (XGBoost), and support vector machines (SVMs), to forecast hydrate formation conditions and the required amount of methanol for inhibition. dntb.gov.uamdpi.comresearchgate.net These models are trained on large datasets, which can be generated from process simulation software like Aspen HYSYS or from experimental data. mdpi.commdpi.com
A key advantage of ML models is their ability to handle complex, non-linear relationships between input parameters and the target output. mdpi.com For instance, studies have shown that ML models can accurately predict the hydrate formation temperature (HFT) and pressure (HFP) in the presence of inhibitors like methanol. mdpi.comresearchgate.net Recent research has demonstrated the high accuracy of models like CatBoost in predicting HFP with inhibitors, achieving an R² value of 0.9922. mdpi.comresearchgate.net
The performance of different ML models can be compared based on metrics like the coefficient of determination (R²) and the average absolute deviation of prediction (AADP). One study comparing XGBoost, RF, decision tree (DT), and k-nearest neighbors (KNN) for predicting methanol injection quantity found that all models performed well, with XGBoost showing slightly superior accuracy. mdpi.com Another study highlighted the superior performance of the RF model over Naive Bayes (NB) and Support Vector Regression (SVR) in both computation speed and accuracy for predicting hydrate formation conditions. mdpi.com
The following table presents a comparison of different machine learning models used in predicting methanol hydrate behavior.
| Machine Learning Model | Application | Key Performance Metrics/Findings |
| Artificial Neural Networks (ANN) | Prediction of hydrate formation in pipelines. dntb.gov.uaut.ac.ir | Can be trained with experimental data to predict the onset of hydrate formation with high accuracy. dntb.gov.ua |
| Extreme Gradient Boosting (XGBoost) | Prediction of minimum methanol quantity for hydrate inhibition. mdpi.com | Demonstrated high accuracy (R² > 0.99) and slightly outperformed RF, DT, and KNN models. mdpi.com |
| Random Forest (RF) | Prediction of hydrate formation conditions. mdpi.commdpi.com | Showed better performance in terms of speed and accuracy compared to NB and SVR models. mdpi.com |
| Support Vector Machines (SVM/SVR) | Modeling hydrate phase behavior. mdpi.comresearchgate.netmdpi.com | Successfully used to predict HFT and HFP, though may be outperformed by newer algorithms like XGBoost and RF. mdpi.commdpi.com |
| CatBoost | Prediction of hydrate formation pressure (HFP) with inhibitors. mdpi.comresearchgate.net | Achieved very high accuracy with an R² of 0.9922. mdpi.comresearchgate.net |
The integration of AI and ML not only enhances predictive accuracy but also offers the potential for real-time optimization of methanol usage in industrial applications, leading to improved safety and operational efficiency. dntb.gov.uamdpi.com Future work in this area will likely focus on incorporating more diverse and real-world data to improve the generalizability and robustness of these predictive models. mdpi.com
Q & A
Basic Research Questions
Q. How do researchers determine the solubility of methanol pentahydrate in polar solvents, and what experimental parameters are critical for reproducibility?
- Solubility determination typically involves gravimetric or spectrophotometric methods under controlled temperature (e.g., 18°C for methanol ). Key parameters include solvent purity, equilibration time, and standardized filtration techniques to separate undissolved solids. For methanol pentahydrate, solubility in methanol is reported as 1.04 g/100 mL at 18°C , but deviations may arise from hydration state variations or impurities. Calibration with reference compounds (e.g., copper sulfate pentahydrate ) ensures methodological accuracy.
Q. What safety protocols are essential when handling methanol pentahydrate in laboratory settings?
- Methanol pentahydrate requires strict adherence to OSHA and EPA guidelines due to methanol’s toxicity (oral LD50: 300 mg/kg in rats ). Key protocols include:
- Use of fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/dermal exposure .
- Emergency measures for spills (neutralization with sodium bicarbonate) and proper waste disposal .
- Monitoring vapor pressure (near 0 mmHg ) to assess inhalation risks in confined spaces.
Q. How is methanol pentahydrate synthesized, and what purity validation methods are recommended?
- Synthesis often involves recrystallization from aqueous methanol solutions. Purity is validated via:
- HPLC : Using C18 columns with methanol as a mobile phase modifier .
- Thermogravimetric Analysis (TGA) : To confirm hydration states (e.g., mass loss at 30°C and 110°C corresponds to crystal water loss ).
- FTIR : Identification of O–H stretching bands (3200–3600 cm⁻¹) to verify hydrate integrity .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., melting points) for methanol pentahydrate be resolved?
- Discrepancies in melting points (e.g., 341.2 K vs. 359.5 K ) often stem from phase impurities (e.g., anhydrous vs. pentahydrate forms). Mitigation strategies include:
- Differential Scanning Calorimetry (DSC) : To detect phase transitions and identify congruent melting points .
- X-ray Diffraction (XRD) : To confirm crystalline phase homogeneity before analysis .
- Cross-referencing with IUPAC solubility databases to validate experimental conditions .
Q. What methodological considerations are critical for using methanol pentahydrate in catalytic systems (e.g., MOF synthesis)?
- In MOF synthesis, methanol’s role as a solvent affects crystallinity and reaction kinetics . Key factors:
- Solvent Polarity : Methanol’s dielectric constant (ε = 32.7) influences ligand coordination rates.
- Temperature Control : Reactions often require低温 (e.g., 0–5°C) to stabilize intermediates .
- Post-Synthesis Washing : Methanol rinsing removes unreacted precursors without destabilizing the hydrate .
Q. How can researchers address reproducibility challenges in crystallographic studies involving methanol pentahydrate?
- Structural inconsistencies may arise from hydration-dehydration equilibria. Solutions include:
- SHELX Refinement : Using constraints for hydrogen-bond networks to stabilize hydrate models .
- Low-Temperature Data Collection : To minimize thermal motion and crystal degradation .
- Cross-Validation with NMR : ¹H NMR in DMSO-d6 can detect water content and verify stoichiometry .
Q. What advanced analytical techniques are suitable for studying methanol pentahydrate’s role in photocatalytic degradation?
- LC-MS/MS : To track degradation intermediates (e.g., sulfamethoxazole ).
- Electron Paramagnetic Resonance (EPR) : To identify radical species (•OH, SO₄•⁻) generated during reactions .
- In Situ Raman Spectroscopy : To monitor real-time structural changes in the catalyst-hydrate interface .
Methodological Notes
- Data Contradiction Analysis : Always compare results with IUPAC-recommended datasets and validate via multiple techniques (e.g., XRD + TGA ).
- Experimental Design : For kinetic studies, use methanol pentahydrate with ≥99% purity (validated by ICP-OES ) to minimize side reactions.
- Ethical Compliance : Follow NIH/EPA guidelines for disposal of methanol-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
